2-(naphthalen-2-ylamino)-N'-[(E)-pyridin-3-ylmethylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that features both naphthalene and pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of naphthylamine with pyridine-3-carbaldehyde in the presence of acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthalene and pyridine derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines, and alcohols.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid and pyridine-3-carboxylic acid derivatives.
Reduction: Naphthylamine and pyridine-3-methylamine derivatives.
Substitution: Various substituted naphthalene and pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide
- Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate
Uniqueness
2-[(NAPHTHALEN-2-YL)AMINO]-N’-[(E)-(PYRIDIN-3-YL)METHYLIDENE]ACETOHYDRAZIDE is unique due to its combination of naphthalene and pyridine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H16N4O |
---|---|
Molecular Weight |
304.3 g/mol |
IUPAC Name |
2-(naphthalen-2-ylamino)-N-[(E)-pyridin-3-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C18H16N4O/c23-18(22-21-12-14-4-3-9-19-11-14)13-20-17-8-7-15-5-1-2-6-16(15)10-17/h1-12,20H,13H2,(H,22,23)/b21-12+ |
InChI Key |
ALNFTFYHMDRAMA-CIAFOILYSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)N/N=C/C3=CN=CC=C3 |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NCC(=O)NN=CC3=CN=CC=C3 |
Origin of Product |
United States |
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